molecular formula C12H17NO2 B190007 (1-Benzylazetidine-2,4-diyl)dimethanol CAS No. 127310-66-1

(1-Benzylazetidine-2,4-diyl)dimethanol

Cat. No.: B190007
CAS No.: 127310-66-1
M. Wt: 207.27 g/mol
InChI Key: STVDKEPRJUNWSZ-UHFFFAOYSA-N
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Description

(1-Benzylazetidine-2,4-diyl)dimethanol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is a heterocyclic compound containing an azetidine ring substituted with benzyl and hydroxymethyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylazetidine-2,4-diyl)dimethanol typically involves the reduction of diethyl 1-benzylazetidine-2,4-dicarboxylate. This reduction can be achieved using sodium borohydride (NaBH4) in the presence of calcium chloride (CaCl2) in a mixture of ethanol and methanol . The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification methods to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylazetidine-2,4-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be further reduced to modify the azetidine ring or the benzyl group.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while substitution reactions could produce various ethers or esters.

Scientific Research Applications

(1-Benzylazetidine-2,4-diyl)dimethanol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzylazetidine-2,4-diyl)dimethanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The azetidine ring provides structural rigidity, which can be crucial for binding to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylazetidine-2-carboxamide
  • 1-Benzylazetidin-3-ol
  • (1-Benzylazetidin-3-yl)methanamine dihydrochloride

Uniqueness

(1-Benzylazetidine-2,4-diyl)dimethanol is unique due to the presence of two hydroxymethyl groups on the azetidine ring, which significantly influences its chemical reactivity and biological interactions. This distinguishes it from other similar compounds that may lack these functional groups or have different substitution patterns.

Properties

IUPAC Name

[1-benzyl-4-(hydroxymethyl)azetidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-8-11-6-12(9-15)13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVDKEPRJUNWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C1CO)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562650
Record name (1-Benzylazetidine-2,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127310-66-1
Record name (1-Benzylazetidine-2,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Benzylazetidine-2,4-diyl)dimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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